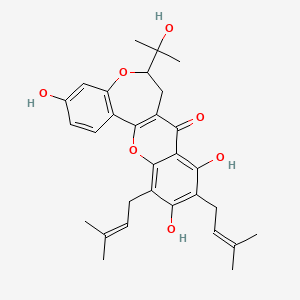
Artelastocarpin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Artelastocarpin is a natural product found in Artocarpus elasticus with data available.
Scientific Research Applications
Anticancer Properties
Artelastocarpin has shown significant cytotoxic effects against various human cancer cell lines. Research indicates that it exhibits a biphasic dose-response effect, which means that its impact on cell proliferation varies with concentration.
Case Study: Cytotoxicity Against Cancer Cell Lines
- Study Overview : A study investigated the cytotoxic effects of this compound alongside other flavonoids from Artocarpus elasticus against three human cancer cell lines.
- Findings :
- This compound demonstrated a strong cytotoxic effect, with varying potency compared to other flavonoids.
- Concentrations below 10 µM were generally associated with increased cell viability, while higher concentrations significantly inhibited growth and induced apoptosis through mechanisms such as DNA fragmentation and caspase activation .
| Concentration (µM) | Effect on Cell Viability (%) | Mechanism |
|---|---|---|
| 0.1 - 1 | +10 to +12 | Stimulation of growth |
| 10 - 50 | -5 to -30 | Inhibition of growth, apoptosis |
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties, particularly against multidrug-resistant bacteria.
Case Study: Antibacterial Effects
- Study Overview : The compound was tested against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA).
- Findings :
| Bacterial Strain | MIC (µg/mL) | Effect |
|---|---|---|
| MRSA | 51.5 | Strong inhibition |
| Enterococcus spp. | 50 | Effective against biofilms |
Potential Antiviral Applications
Recent research has explored the potential of this compound in inhibiting viral infections, particularly those related to coronaviruses.
Case Study: In Silico Screening Against SARS-CoV Receptors
- Study Overview : Molecular docking studies were conducted to assess the binding affinity of this compound to SARS-CoV family receptors.
- Findings :
| Compound | Binding Affinity (kcal/mol) | Stability (ns) |
|---|---|---|
| This compound | -7.8 | 50 |
Properties
Molecular Formula |
C30H34O7 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
3,9,11-trihydroxy-6-(2-hydroxypropan-2-yl)-10,12-bis(3-methylbut-2-enyl)-6,7-dihydrochromeno[3,2-d][1]benzoxepin-8-one |
InChI |
InChI=1S/C30H34O7/c1-15(2)7-10-19-25(32)20(11-8-16(3)4)29-24(26(19)33)27(34)21-14-23(30(5,6)35)36-22-13-17(31)9-12-18(22)28(21)37-29/h7-9,12-13,23,31-33,35H,10-11,14H2,1-6H3 |
InChI Key |
RHDAYJFHJLSBED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC(C3)C(C)(C)O)CC=C(C)C)O)C |
Synonyms |
artelastocarpin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















